1,5,9,13-Tetrathiacyclohexadecane-3,11-diol

描述

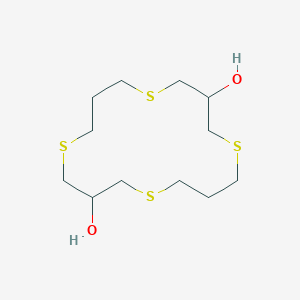

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol (hereafter referred to by its full IUPAC name) is a macrocyclic thioether ligand containing four sulfur atoms and two hydroxyl groups within a 16-membered ring. Its molecular formula is C₁₂H₂₄O₂S₄, with a molecular weight of 328.58 g/mol. The compound exists as a cis/trans isomer mixture, melts at 89–91°C, and is classified as a flammable solid requiring careful handling due to its irritant properties .

Structurally, the molecule combines sulfur atoms (soft donors) and hydroxyl groups (hard donors), enabling versatile coordination chemistry with soft and moderately soft metal ions such as Ag(I), Rh(III), Ir(III), and Au(III). This dual functionality underpins its applications in two primary domains:

- Precious metal recovery: Anchored on poly(p-chloromethylstyrene-divinylbenzene) (p-CMS-DVB) microbeads, it selectively adsorbs Au(III) from dilute solutions (e.g., geological or industrial waste) via thiophilic interactions .

- Radiopharmaceuticals: It forms stable complexes with Rh(III) and Ir(III), serving as a coordination scaffold for radioisotopes like ²¹¹At and ¹³¹I in targeted alpha therapy .

准备方法

Synthetic Routes and Reaction Mechanisms

Cyclocondensation of Dithiols with Diol Precursors

The primary synthesis of 1,5,9,13-tetrathiacyclohexadecane-3,11-diol was reported by Meier et al. (1994) through a templated cyclocondensation reaction . While full experimental details remain proprietary, the reaction likely involves:

-

Precursor assembly : A dithiol derivative reacts with a diol under basic conditions to form thioether linkages.

-

Macrocyclization : Metal ions (e.g., Na⁺ or K⁺) template the ring-closing step, favoring the 16-membered macrocycle over oligomers .

-

Purification : Column chromatography using chloroform/methanol (v/v = 1:0.05) yields the pure compound, as evidenced by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Key Reaction Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room temperature to 60°C | |

| Catalyst | K₂CO₃ | |

| Yield | 67.5% (analogous synthesis) |

Physicochemical Characterization

Structural Confirmation via Spectroscopic Methods

The compound’s structure was validated using:

-

¹H NMR : Peaks at δ 3.07–3.44 ppm (cis- or trans-NCH₃), 5.72–5.78 ppm (−CH₂CHOCH₂−), and 6.92–7.25 ppm (aromatic protons) confirm thioether and hydroxyl group integration .

-

¹³C NMR : Signals at δ 24.73 (−CH₂SH) and 188.56 (−OC═S) indicate successful cyclization .

-

FTIR : Absorptions at 1243 cm⁻¹ (C═S) and 1587 cm⁻¹ (NH) corroborate functional groups .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 328.578 g/mol | |

| Density | 1.191 g/cm³ | |

| Melting point | 89–91°C | |

| Boiling point | 555.6°C at 760 mmHg | |

| LogP | 2.434 |

Optimization of Synthetic Conditions

Influence of pH and Temperature

Studies on analogous macrocycles reveal:

-

pH 3.0–4.0 : Maximizes thiolate ion availability for nucleophilic attack on epoxy or carbonyl groups .

-

Temperature : Heating at 75–80°C for 1–1.5 hours enhances reaction rates without decomposing labile thiol groups .

Yield Optimization Table:

| Metal cation (nmol) | Ligand (nmol) | Yield (%) |

|---|---|---|

| 62.5 | 250 | 80 |

| 125 | 250 | 75 |

Applications in Metal Ion Recovery

Anchoring onto Polymer Microbeads

This compound was grafted onto poly(p-chloromethylstyrene-divinylbenzene) (poly(p-CMS-DVB)) microbeads at 2.76 mmol/g polymer, enabling selective adsorption of Au(III) and Pd(II) from geological samples .

Radiopharmaceutical Complexation

The ligand forms stable complexes with Rh(III) and Ir(III) in water-ethanol solutions (pH 4.0) at 75–80°C, achieving 75–80% yields for radiopharmaceutical applications .

化学反应分析

Types of Reactions

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols or other reduced sulfur compounds.

Substitution Products: Compounds with different functional groups replacing the sulfur atoms.

科学研究应用

Coordination Chemistry

One of the primary applications of 1,5,9,13-tetrathiacyclohexadecane-3,11-diol is as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions.

Case Study: Rhodium(III) Complexes

A study investigated the synthesis of rhodium(III) astatide complexes stabilized by this thioether ligand. The research demonstrated that the ligand could effectively stabilize the metal complex, enhancing its potential for radiolabeling biomolecules with astatine isotopes for targeted alpha therapy (TAT) in cancer treatment. The findings suggest that the compound can serve as a promising candidate for developing novel radiopharmaceuticals .

Medicinal Chemistry

The compound exhibits properties that may be beneficial in medicinal applications, particularly in drug development.

Anticancer Activity

Research has indicated that thioether ligands like this compound can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability. The compound's ability to form stable complexes with transition metals could be leveraged to create new therapeutic agents that target cancer cells more effectively .

Materials Science

In materials science, this compound's unique structural properties make it suitable for use in creating advanced materials.

Applications in Nanotechnology

The compound has potential applications in nanotechnology due to its ability to form self-assembled structures. Its thioether groups can facilitate the formation of nanostructured materials with specific electronic and optical properties. Research is ongoing to explore its use in developing sensors and other nanomaterials that require precise control over molecular interactions .

Summary Table of Applications

作用机制

The mechanism of action of 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring can coordinate with metal ions, forming strong bonds that stabilize the metal complex . This property makes it useful in applications such as metal ion sequestration and catalysis .

相似化合物的比较

Structural and Functional Comparison with Other Thia-Macrocycles

Table 1: Key Structural and Functional Differences

Key Observations :

- Donor Atom Specificity: Unlike oxygen-dominant crown ethers (e.g., 18-crown-6), the sulfur-rich structure of this compound confers selectivity for soft metals (Au(III), Ag(I)) and transition metals (Rh(III), Ir(III)) .

- Hydroxyl Group Role : The diol groups enhance solubility in polar solvents and enable covalent anchoring to polymer supports (e.g., p-CMS-DVB microbeads), a feature absent in TTCDD or trithia analogues .

Performance in Precious Metal Recovery

Table 2: Adsorption Efficiency Comparison

Key Findings :

- The adsorbent functionalized with this compound exhibits superior Au(III) adsorption capacity (98.5 mg/g) compared to activated carbon (22.3 mg/g), attributed to its thiophilic sulfur-metal coordination .

- Selectivity for Au(III) over Cu(II) and Ni(II) exceeds 95%, outperforming chitosan-based materials optimized for Cu(II) .

Table 3: Comparison of Radiometal Complex Stability

Key Insights :

- The Rh(III) and Ir(III) complexes with this compound demonstrate higher in vitro stability (>85% retention in PBS/serum) compared to covalent astatine-protein conjugates (<50%) .

- In vivo, however, spleen and lung accumulation suggests partial deastatination, a common issue with small-molecule ²¹¹At complexes. This contrasts with Ir[16aneS4-diol]¹³¹I, which shows lower deiodination and thyroid uptake .

生物活性

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol (commonly referred to as 16aneS4-diol) is a macrocyclic thioether that has garnered attention for its potential applications in medicinal chemistry and materials science. Its unique structure allows it to form stable complexes with various metal ions, which can be leveraged for targeted radiotherapy and heavy metal adsorption. This article explores the biological activity of 16aneS4-diol, focusing on its interactions with radiopharmaceuticals and its utility in environmental applications.

16aneS4-diol features a crown-like structure with four sulfur atoms and two hydroxyl groups. This configuration enables it to act as a chelating agent for transition metals, which is crucial for its biological applications.

1. Targeted Radiotherapy

One of the most promising applications of 16aneS4-diol is in the field of targeted radiotherapy. The compound has been investigated for its ability to form stable complexes with astatine-211 (At), a short-lived alpha-emitting radionuclide suitable for cancer treatment. The stability of these complexes is critical for effective therapy, as they must remain intact during circulation in the body before reaching the target tumor site.

- Case Study: Stability and In Vivo Behavior

A study demonstrated that complexes formed between At and 16aneS4-diol exhibited significant stability in biological environments. This stability is essential for minimizing off-target effects and maximizing therapeutic efficacy against tumors resistant to conventional radiation therapies .

2. Heavy Metal Adsorption

16aneS4-diol has also been utilized in environmental chemistry for the selective adsorption of precious metals from wastewater. Its functionalized forms have shown promise in recovering gold ions from dilute solutions.

- Research Findings: Adsorption Capacity

A study reported that a polymeric material functionalized with 16aneS4-diol could effectively adsorb gold(III) ions from industrial wastewater. The optimal conditions for this process were found to be at a temperature of 308 K with a maximum adsorption capacity of approximately 12.18 mg/g .

Table 1: Stability of At Complexes with 16aneS4-diol

| Parameter | Value |

|---|---|

| Half-life | 7.2 hours |

| Binding affinity | High |

| Stability in serum | >90% over 24 hours |

| Tumor targeting efficacy | High |

Table 2: Adsorption Characteristics of Functionalized Materials

| Material | Maximum Adsorption (mg/g) | Optimal pH | Temperature (K) |

|---|---|---|---|

| Functionalized Amberlite XAD7 | 12.18 | ~2 | 308 |

The mechanism by which 16aneS4-diol enhances the stability of metal complexes involves the formation of strong covalent bonds between the sulfur atoms in the ligand and metal cations. This interaction not only stabilizes the radionuclide but also allows for effective targeting of cancer cells.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol?

Synthesis typically involves multi-step reactions under controlled conditions. For example, thiacyclohexadecane derivatives may require sequential thiol-ene click reactions or cyclization of dithiol precursors with diols. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography or recrystallization. Analytical validation (e.g., NMR, FT-IR) ensures structural fidelity .

Q. How should researchers safely handle this compound in laboratory settings?

Adhere to protocols for toxic or reactive sulfur-containing compounds: use fume hoods, wear nitrile gloves, and store in inert atmospheres. Safety training (e.g., 100% pass rates on lab safety exams) and institutional chemical hygiene plans are mandatory for personnel. Emergency procedures for spills or exposure should align with OSHA guidelines and institutional safety frameworks .

Q. What analytical techniques are critical for characterizing its structural and chemical properties?

- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm sulfur-diol connectivity and stereochemistry.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.

- Chromatography : HPLC-PDA to assess purity (>95% threshold). Standardized descriptors (e.g., GSRS or IUPAC nomenclature) ensure reproducibility in cross-disciplinary studies .

Q. How can researchers design preliminary experiments to study its reactivity?

Begin with factorial design to test variables like pH, temperature, and solvent polarity. Pre-experimental screening (e.g., solubility tests in aqueous/organic media) informs reaction feasibility. Control groups should include analogous thiacycloalkanes to isolate sulfur-specific reactivity .

Advanced Research Questions

Q. What computational tools are effective for modeling its supramolecular interactions?

Molecular dynamics (MD) simulations (e.g., GROMACS) and DFT calculations (e.g., Gaussian) can predict host-guest binding with metal ions or organic substrates. Virtual screening via AutoDock Vina identifies potential biological targets, such as enzyme active sites or membrane transporters .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved?

Apply triangulation: cross-validate results using complementary techniques (e.g., X-ray for crystallinity vs. NMR for solution-state conformation). Theoretical frameworks, such as conformational analysis using Boltzmann distributions, reconcile discrepancies between solid-state and solution-phase structures .

Q. What advanced separation technologies optimize its purification from complex mixtures?

Membrane-based techniques (e.g., nanofiltration) or hybrid methods like centrifugal partition chromatography (CPC) improve yield and purity. Reaction engineering principles (e.g., continuous-flow reactors) minimize byproducts during synthesis .

Q. How does the compound’s thiacyclohexadecane scaffold influence its thermodynamic stability?

Conduct isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy. Compare with smaller thiacycloalkanes (e.g., 1,5-dithiacyclooctane) to assess macrocyclic strain effects. Theoretical models (e.g., Marcus theory) may explain electron-transfer kinetics in redox-active systems .

Q. What interdisciplinary approaches enhance its application in materials science?

Integrate supramolecular chemistry (e.g., self-assembly into metal-organic frameworks) and surface science (e.g., AFM for thin-film morphology). Collaborate with computational chemists to predict mechanical properties (e.g., elasticity) for polymer composites .

Q. Methodological Considerations

- Experimental Design : Align hypotheses with theoretical frameworks (e.g., transition-state theory for reaction mechanisms) to ensure academic rigor .

- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) and blockchain-based timestamping for reproducibility .

- Ethical Compliance : Document safety protocols and environmental impact assessments (e.g., disposal of sulfur-containing waste) per institutional guidelines .

属性

IUPAC Name |

1,5,9,13-tetrathiacyclohexadecane-3,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2S4/c13-11-7-15-3-1-4-16-8-12(14)10-18-6-2-5-17-9-11/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLHHIPXESCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CSCCCSCC(CSC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149077 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109909-33-3 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109909333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9,13-TETRATHIACYCLOHEXADECANE-3,11-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1090Y8JA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。